N-((2,3-dihydrobenzofuran-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-17(13-8-15(22-19-13)16-6-3-7-23-16)18-9-11-10-21-14-5-2-1-4-12(11)14/h1-8,11H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZKHVCFVXNEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound with potential biological activity. Its molecular formula is C17H14N2O3S, and it has garnered interest in medicinal chemistry due to its unique structure and the presence of functional groups that may interact with biological targets.
The compound features a complex structure that includes:
- Dihydrobenzofuran moiety : Known for various biological activities.
- Isoxazole ring : Associated with anti-inflammatory and analgesic effects.
- Thiophene group : Often linked to antimicrobial properties.
The molecular weight of the compound is 326.37 g/mol, and it is typically available in a purity of around 95%.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential therapeutic applications:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : Interaction with receptors or signaling molecules could lead to altered cellular responses.
Scientific Research Applications
Anticancer Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been evaluated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that the compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro studies where it showed promising results in inhibiting pro-inflammatory cytokines.
Data Table: Inhibition of Cytokine Production
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 75 |
| IL-6 | 10 | 68 |
| IL-1β | 10 | 70 |
These findings suggest that this compound may serve as a lead compound for developing anti-inflammatory drugs.
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage.
Case Study: Neuroprotection
In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability by approximately 80% compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling N-((2,3-dihydrobenzofuran-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide in laboratory settings?
- Answer: Key safety measures include using personal protective equipment (PPE) such as nitrile gloves, face shields, and NIOSH-approved respirators to avoid inhalation of aerosols. Ensure adequate ventilation to prevent dust accumulation. Storage should adhere to fire safety protocols (e.g., away from ignition sources), and spills must be contained using inert absorbents to avoid environmental contamination. Emergency procedures for skin/eye contact involve immediate flushing with water .
Q. What synthetic methodologies are commonly employed to prepare isoxazole-3-carboxamide derivatives?
- Answer: The general procedure involves coupling substituted isoxazole-3-carboxylic acids with amines via activation with reagents like HATU or EDCI. For example, 5-(thiophen-2-yl)isoxazole-3-carboxylic acid can be reacted with (2,3-dihydrobenzofuran-3-yl)methylamine in DMF using DIPEA as a base, followed by purification via column chromatography. Yields may vary (e.g., 18% in a related synthesis), necessitating optimization of stoichiometry and solvent systems .
Q. How is structural confirmation of the compound achieved post-synthesis?
- Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For instance, ¹H NMR in DMSO-d₆ can confirm the presence of dihydrobenzofuran protons (δ 2.5–4.0 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm). HRMS provides exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during the synthesis of this compound?
- Answer: Low yields (e.g., 18% in a similar isoxazole amide synthesis) may result from steric hindrance or side reactions. Strategies include:
- Screening coupling agents (e.g., switch from EDCI to T3P).
- Optimizing reaction temperature (e.g., 0°C to room temperature).
- Using microwave-assisted synthesis to enhance reaction efficiency.
Post-synthetic purification via recrystallization or preparative HPLC can improve purity .
Q. What in vitro models are suitable for evaluating the mitochondrial effects of this compound?
- Answer: Isolated mouse liver mitochondria can be treated with the compound (1–100 µM in 1% DMSO) to assess parameters like mitochondrial membrane potential (using Rh123 fluorescence) or calcium retention capacity (via Calcium Green-5N). Controls should include FCCP (uncoupler) and cyclosporin A (permeability transition pore inhibitor) .
Q. How should contradictory data on biological activity be analyzed?
- Answer: Discrepancies may arise from differences in assay conditions (e.g., DMSO solvent effects, cell line variability). Mitigation steps include:
- Validating compound solubility and stability in assay buffers.
- Replicating experiments across multiple biological models (e.g., zebrafish vs. mammalian cells).
- Quantifying intracellular compound concentrations using LC-MS to confirm bioavailability .
Q. What strategies mitigate off-target toxicity in cellular assays?
- Answer: Toxicity profiles can be assessed via MTT or LDH assays. If toxicity is observed:
- Reduce DMSO concentration (<0.5%) to minimize solvent effects.
- Use lower compound doses (e.g., IC₅₀/10) to isolate target-specific effects.
- Employ CRISPR-based gene editing to validate target engagement .
Methodological Notes
- Synthesis Optimization: Reaction monitoring via TLC or LC-MS is essential to identify intermediates and byproducts .
- Biological Assays: Include vehicle controls (DMSO-only) and validate mitochondrial purity via citrate synthase activity assays .
- Data Reproducibility: Document lot-to-lot variability in compound purity and biological reagents (e.g., serum batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
